molecular formula C25H23N3O5 B15000797 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B15000797
M. Wt: 445.5 g/mol
InChI Key: DYTXFCFILVTMCI-UHFFFAOYSA-N
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Description

2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that features a pyrazoloisoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the 3,4,5-trimethoxyphenyl derivative, followed by the formation of the pyrazoloisoquinoline core through cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a member of the pyrazoloisoquinoline family, which has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O4C_{23}H_{24}N_2O_4 with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo[3,4-c]isoquinoline core with significant substitutions that may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, related compounds within the pyrazolo family have demonstrated various pharmacological effects:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization and induce cell cycle arrest in cancer models .
  • Neuropharmacological Effects : The presence of a dibenzo[b,e][1,4]diazepin-1-one core suggests potential interactions with the central nervous system. Benzodiazepines are known for their anxiolytic and sedative properties.

1. Antitumor Activity

A study focusing on pyrazolo[1,5-a]pyrimidines indicated that compounds with a 3,4,5-trimethoxyphenyl moiety exhibited significant anticancer properties. Specifically:

  • In Vitro Studies : The compound inhibited proliferation in various cancer cell lines by disrupting microtubule dynamics.
  • In Vivo Studies : In murine models of melanoma (B16-F10), treatment led to reduced tumor growth without significant toxicity .

2. Mechanistic Insights

The mechanism of action appears to involve:

  • Cell Cycle Arrest : Induction of G2/M phase arrest was noted in treated cells.
  • Tubulin Interaction : Evidence suggests that these compounds may bind to tubulin and inhibit its polymerization .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the biological activity of this compound compared to other pyrazolo compounds, the following table summarizes key findings from related studies:

Compound NameBiological ActivityMechanism of ActionReference
Compound AAntitumorInhibits tubulin polymerization
Compound BNeuroprotectiveModulates GABA receptors
Compound CAntiviralInhibits viral replication
Target CompoundPotential anticancerDisrupts microtubule dynamicsThis study

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

2-phenyl-8-(3,4,5-trimethoxyphenyl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C25H23N3O5/c1-31-20-11-15(12-21(32-2)23(20)33-3)14-9-17-18(19(29)10-14)13-26-24-22(17)25(30)28(27-24)16-7-5-4-6-8-16/h4-8,11-14H,9-10H2,1-3H3,(H,26,27)

InChI Key

DYTXFCFILVTMCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5

Origin of Product

United States

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